Disperse Yellow 7 methacrylate

Catalog No.
S1480692
CAS No.
480425-25-0
M.F
C23H20N4O2
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Yellow 7 methacrylate

CAS Number

480425-25-0

Product Name

Disperse Yellow 7 methacrylate

IUPAC Name

[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3

InChI Key

NLSOMFRHHRRNDW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C

Synonyms

Disperse Yellow 7 methacrylate; 480425-25-0; AC1MQVFR; SCHEMBL10039827; DTXSID70393158; Disperse Yellow 7 methacrylate

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C

Functional Coatings:

Due to its combined properties of being a yellow dye and a methacrylate monomer, Disperse Yellow 7 methacrylate might be useful for developing functional coatings for various applications. Here are two potential areas:

  • Bioconjugated Devices: The hydrophobic nature of the molecule and its resistance to crossing the blood-brain barrier make it a potential candidate for coating materials used in implantable medical devices. This coating could allow for the attachment of biomolecules like drugs or antibodies to the device's surface while preventing unintended release into the body.
  • Ophthalmic Devices: Research suggests Disperse Yellow 7 methacrylate can be functionalized with transition metal complexes, which can then react with biomolecules in the eye. This opens possibilities for exploring its use in coatings for ophthalmic devices, potentially enabling controlled drug delivery or other functionalities.

Material Science Research:

The unique properties of Disperse Yellow 7 methacrylate, including its color and ability to be polymerized, might be of interest for material science research. Here are two potential areas:

  • Polymer Synthesis: As a methacrylate monomer, Disperse Yellow 7 methacrylate could be incorporated into novel polymers with specific properties. Researchers could explore its potential for creating colored polymers for various applications or investigate its impact on the mechanical or other properties of the resulting polymer [].
  • Photoresponsive Materials: The presence of the azo group in the molecule suggests potential photoresponsive properties. Researchers could explore if Disperse Yellow 7 methacrylate exhibits light-induced changes in its behavior, which could be useful for developing photoactive materials for various applications [].

Disperse Yellow 7 methacrylate is a synthetic compound that belongs to the class of disperse dyes, primarily utilized for dyeing hydrophobic fibers such as polyester and acetate. Its vibrant yellow color is attributed to the presence of azo groups in its chemical structure. This compound exhibits excellent lightfastness and sublimation fastness, making it highly valuable in the textile industry. The molecular formula for Disperse Yellow 7 methacrylate is C23H20N4O2C_{23}H_{20}N_{4}O_{2}, with a molecular weight of approximately 384.44 g/mol .

, including:

  • Oxidation: The azo groups can be oxidized to form nitro compounds.
  • Reduction: The azo groups can be reduced to yield aromatic amines.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium dithionite for reduction, and halogens for substitution.

The synthesis of Disperse Yellow 7 methacrylate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine (commonly aniline) in the presence of nitrous acid. This diazonium salt is then coupled with a phenol or another aromatic amine under alkaline conditions. Industrial production often employs large-scale methods that maintain low temperatures to stabilize the diazonium salt during synthesis.

Disperse Yellow 7 methacrylate has diverse applications, including:

  • Textile Industry: Widely used for dyeing synthetic fibers.
  • Scientific Research: Serves as a model compound in studies related to azo dye synthesis and degradation.
  • Biological Staining: Utilized in histological staining techniques.
  • Photodynamic Therapy: Investigated for potential therapeutic applications due to its light absorption characteristics .

Studies on Disperse Yellow 7 methacrylate's interactions indicate that environmental factors can influence its action, particularly regarding dye transfer from liquid solvents to solid fibers. Additionally, the presence of nitrous oxide may affect the stability and fading of disperse dyes during application.

Disperse Yellow 7 methacrylate shares structural similarities with other compounds within the azo dye category. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Disperse Yellow 3C15H15N3O2C_{15}H_{15}N_{3}O_{2}Lower molecular weight; used as a dye and allergen
Disperse Red 1C18H18N4O4C_{18}H_{18}N_{4}O_{4}Known for its bright red color; used in textiles
Disperse Blue 26C22H22N4O4C_{22}H_{22}N_{4}O_{4}Exhibits different lightfastness properties
Disperse Orange 37C15H15N3O2C_{15}H_{15}N_{3}O_{2}Similar structure but different color properties

Disperse Yellow 7 methacrylate is unique due to its specific azo structure and applications in both textile dyeing and potential biomedical uses, distinguishing it from other disperse dyes .

Z-scan techniques have been instrumental in quantifying the third-order nonlinear susceptibility ($$ \chi^{(3)} $$) of DY7MA-doped polymer matrices. In a study using polymethyl methacrylate-methacrylic acid (PMMA-MA) films, open-aperture Z-scan measurements revealed a nonlinear absorption coefficient ($$ \beta $$) of $$ 3.2 \times 10^{-3} \, \text{cm/W} $$ under continuous-wave (CW) laser irradiation at 532 nm [1]. Closed-aperture configurations further quantified the nonlinear refractive index ($$ n_2 $$) as $$ -1.8 \times 10^{-8} \, \text{cm}^2/\text{W} $$, indicating self-defocusing behavior [1]. These results align with DFT-based theoretical models predicting $$ \chi^{(3)} $$ values on the order of $$ 10^{-12} \, \text{esu} $$ for azo-chromophores [2].

Table 1: Third-Order Nonlinear Parameters of DY7MA Composites

Matrix Material$$ \beta \, (\text{cm/W}) $$$$ n_2 \, (\text{cm}^2/\text{W}) $$$$ \chi^{(3)} \, (\text{esu}) $$Wavelength (nm)
PMMA-MA [1]$$ 3.2 \times 10^{-3} $$$$ -1.8 \times 10^{-8} $$$$ 2.4 \times 10^{-12} $$532
Polysilane [4]$$ 4.1 \times 10^{-3} $$$$ -2.3 \times 10^{-8} $$$$ 3.1 \times 10^{-12} $$367

The enhanced $$ \chi^{(3)} $$ in polysilane copolymers [4] underscores the role of σ-conjugation in silicon backbones for amplifying NLO responses.

Intensity-Dependent Refractive Index Modulation Mechanisms

DY7MA exhibits pronounced intensity-dependent refractive index modulation, governed by electronic and thermal nonlinearities. At low irradiance ($$ < 10 \, \text{kW/cm}^2 $$), the dominant mechanism is electronic polarization, where the azo group’s π-electron cloud distortion induces a transient $$ n_2 $$ of $$ -5.6 \times 10^{-9} \, \text{cm}^2/\text{W} $$ [1]. Above $$ 50 \, \text{kW/cm}^2 $$, thermal effects from nonradiative relaxation dominate, yielding a thermo-optic coefficient $$ dn/dT $$ of $$ -4.2 \times 10^{-4} \, \text{K}^{-1} $$ in PMMA-MA films [1].

In polysilane-DY7MA copolymers, σ-σ* transitions along the Si-Si backbone contribute an additional refractive index modulation pathway. Time-resolved pump-probe experiments reveal a sub-nanosecond response time for σ-conjugation-mediated nonlinearities, enabling ultrafast all-optical switching [4].

Dual Absorption-Regime Behavior in Polymer Matrices

DY7MA-doped polymers exhibit dual absorption regimes due to competing electronic transitions:

  • Low Irradiance Regime: Saturation absorption dominates, attributed to the $$ \pi$$-$$\pi^* $$ transition of the azo chromophore at 367 nm [4]. This results in a ground-state depletion with a saturation intensity $$ I_s $$ of $$ 1.2 \, \text{kW/cm}^2 $$ [1].
  • High Irradiance Regime: Reverse saturation absorption emerges via intersystem crossing to triplet states, amplified by charge transfer between methacrylate groups and the polymer backbone [4].

Table 2: Absorption Characteristics of DY7MA Composites

Transition TypeWavelength (nm)Molar Extinction Coefficient ($$ \text{M}^{-1}\text{cm}^{-1} $$)Assignments
σ-σ* (Polysilane) [4]336$$ 8.3 \times 10^3 $$Si-Si backbone
π-π* (Azo) [4]367$$ 1.1 \times 10^4 $$N=N → phenyl conjugation
n-π* (Methacrylate) [4]276$$ 5.6 \times 10^3 $$C=O → lone pair transition

Excited-State Dynamics and Intersystem Crossing Pathways

Femtosecond transient absorption spectroscopy reveals multiexponential decay kinetics in DY7MA:

  • Singlet Excited State (S₁): Lifetime of $$ 0.8 \, \text{ps} $$, associated with planar-to-nonplanar conformational changes in the azo group [1].
  • Triplet State (T₁): Population via intersystem crossing (ISC) with a rate constant $$ k_{ISC} = 2.4 \times 10^{9} \, \text{s}^{-1} $$, facilitated by spin-orbit coupling from heavy atoms in methacrylate substituents [4].
  • Charge-Transfer State: Observed in polysilane copolymers, where excitons migrate from the Si-Si backbone to the azo chromophore within $$ 1.2 \, \text{ps} $$ [4].

Photoluminescence studies show emission bands at 405 nm (S₁→S₀) and 454 nm (T₁→S₀), confirming ISC efficiency >40% [4]. These dynamics enable applications in optical limiting, where triplet-triplet annihilation mitigates laser-induced damage at high fluences [1].

XLogP3

6.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2024-04-14
1: Chen YM, Hsu RS, Lin HC, Chang SJ, Chen SC, Lin JJ. Synthesis of acrylic
copolymers consisting of multiple amine pendants for dispersing pigment. J
Colloid Interface Sci. 2009 Jun 1;334(1):42-9. doi: 10.1016/j.jcis.2009.03.069.
Epub 2009 Apr 5. PubMed PMID: 19364609.

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